REACTION_CXSMILES
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[S-:1][C:2]#[N:3].[Na+].[C:5]1([CH3:12])[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][CH:6]=1.BrBr>CO>[OH:11][C:10]1[CH:9]=[CH:8][C:7]([S:1][C:2]#[N:3])=[CH:6][C:5]=1[CH3:12] |f:0.1|
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Name
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Quantity
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23.5 g
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Type
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reactant
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Smiles
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[S-]C#N.[Na+]
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Name
|
|
Quantity
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31.4 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1O)C
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Name
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Quantity
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225 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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46.4 g
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Type
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reactant
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Smiles
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BrBr
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled by an ice bath
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Type
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FILTRATION
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Details
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The reaction was filtered
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Type
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ADDITION
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Details
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poured into water (400 ml)
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Type
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ADDITION
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Details
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Sodium thiosulfate was added
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Type
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EXTRACTION
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Details
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The product was extracted into ethyl ether (2×200 ml)
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Type
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WASH
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Details
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The ethyl ether extracts were washed with water (100 ml), 1N hydrochloric acid (200 ml) and saturated sodium chloride (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The product was purified by chromatography on silica
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Name
|
|
Type
|
|
Smiles
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OC1=C(C=C(C=C1)SC#N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |